

# Protocol for the Formulation of mRNA-LNP using Ionizable Lipid 23

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## Compound of Interest

Compound Name: Lipid 23

Cat. No.: B15577784

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## Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

### Introduction:

Messenger RNA (mRNA) has emerged as a powerful therapeutic modality for a wide range of applications, including vaccines, protein replacement therapies, and gene editing. The effective delivery of mRNA to target cells remains a critical challenge, which has been largely addressed by the use of lipid nanoparticles (LNPs). LNPs are composed of four key lipid components: an ionizable lipid, a helper phospholipid, cholesterol, and a PEGylated lipid. The ionizable lipid is a crucial component that facilitates the encapsulation of negatively charged mRNA and its subsequent release into the cytoplasm of target cells.<sup>[1][2][3]</sup> This document provides a detailed protocol for the formulation of mRNA-LNPs using a novel ionizable lipid, designated here as "**Lipid 23**". The protocol is based on established microfluidic mixing techniques that are scalable and reproducible.<sup>[4][5]</sup>

## Quantitative Data Summary

The following tables summarize the typical physicochemical properties of mRNA-LNPs formulated with ionizable lipids. These values serve as a benchmark for the characterization of LNPs formulated with **Lipid 23**.

Table 1: Lipid Composition and Formulation Parameters

Component	Molar Ratio (%)	Concentration in Ethanol (mM)	Purpose
Ionizable Lipid (e.g., Lipid 23, SM-102)	50	12.5	Encapsulates mRNA and facilitates endosomal escape.[1][2]
Helper Phospholipid (e.g., DSPC, DOPE)	10	2.5	Supports the lipid bilayer structure.[3]
Cholesterol	38.5	9.625	Enhances LNP stability and promotes membrane fusion.[1][3]
PEG-Lipid (e.g., DMG-PEG2000)	1.5	0.375	Prevents aggregation and reduces immunogenicity.[1][3]
Total Lipid Concentration	100	25	
Aqueous Phase	N/A	N/A	mRNA in 25 mM Sodium Acetate Buffer, pH 4.0
N/P Ratio	6	N/A	Amine-to-phosphate ratio.[6][7]

Table 2: Physicochemical Characterization of mRNA-LNPs

Parameter	Target Range	Method
Mean Hydrodynamic Diameter (Z-average)	70 - 150 nm	Dynamic Light Scattering (DLS)[4][6]
Polydispersity Index (PDI)	< 0.2	Dynamic Light Scattering (DLS)[4][6]
Zeta Potential	-10 to +10 mV (at neutral pH)	Electrophoretic Light Scattering (ELS)[4]
mRNA Encapsulation Efficiency	> 90%	RiboGreen Assay[8]

## Experimental Protocols

### Preparation of Lipid Stock Solutions

This protocol describes the preparation of a 25 mM total lipid stock solution in ethanol.

Materials:

- Ionizable Lipid (**Lipid 23**)
- DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine)
- Cholesterol
- DMG-PEG2000 (1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000)
- Anhydrous Ethanol (200 proof)
- Sterile, RNase-free microcentrifuge tubes
- Precision balance

Procedure:

- Bring all lipids to room temperature.

- Prepare individual stock solutions of each lipid in anhydrous ethanol at the concentrations specified in Table 1. Heating at 60-65°C may be required to fully dissolve DSPC and DMG-PEG2000. Cholesterol solutions should be kept warm (>37°C) to maintain solubility.[9]
- In a sterile, RNase-free tube, combine the individual lipid stock solutions according to the volumes calculated to achieve the desired molar ratios (50:10:38.5:1.5).[7][9]
- Add anhydrous ethanol to the lipid mixture to achieve a final total lipid concentration of 25 mM.[9]
- Vortex the final lipid stock solution to ensure homogeneity.
- Store the lipid stock solution at -20°C in a sealed container.

## Preparation of mRNA Solution

Materials:

- Purified mRNA transcript
- 25 mM Sodium Acetate Buffer, pH 4.0 (RNase-free)
- Nuclease-free water
- Sterile, RNase-free microcentrifuge tubes

Procedure:

- Thaw the purified mRNA stock solution on ice.
- Dilute the mRNA to the desired concentration in 25 mM Sodium Acetate Buffer (pH 4.0). The final concentration will depend on the desired N/P ratio and the volume of the aqueous phase.

## mRNA-LNP Formulation using Microfluidic Mixing

This protocol utilizes a microfluidic mixing device to ensure rapid and controlled mixing of the lipid and mRNA solutions, leading to the formation of uniform LNPs.

**Materials:**

- Lipid stock solution (from section 2.1)
- mRNA solution (from section 2.2)
- Microfluidic mixing system (e.g., NanoAssemblr®)
- Syringes (RNase-free)
- Dialysis cassette (e.g., 10 kDa MWCO) or tangential flow filtration (TFF) system
- Phosphate-buffered saline (PBS), pH 7.4 (RNase-free)

**Procedure:**

- Equilibrate the lipid stock solution and the mRNA solution to room temperature.
- Load the lipid stock solution into one syringe and the mRNA solution into another syringe.
- Set the flow rate ratio of the aqueous phase to the ethanol phase to 3:1.
- Set the total flow rate according to the manufacturer's instructions for the microfluidic device.
- Initiate the microfluidic mixing process. The rapid mixing of the two streams will induce the self-assembly of the mRNA-LNPs.
- Collect the resulting LNP suspension.
- Immediately dialyze the LNP suspension against sterile PBS (pH 7.4) overnight at 4°C to remove the ethanol and unencapsulated mRNA. Alternatively, use a TFF system for buffer exchange and concentration.<sup>[7]</sup>
- Sterilize the final mRNA-LNP formulation by passing it through a 0.22 µm sterile filter.
- Store the formulated mRNA-LNPs at 4°C for short-term storage or at -80°C for long-term storage.

## Characterization of mRNA-LNPs

### 2.4.1. Size and Polydispersity Index (PDI) Measurement

- Method: Dynamic Light Scattering (DLS)
- Procedure: Dilute a small aliquot of the mRNA-LNP suspension in PBS (pH 7.4) and measure the size distribution and PDI using a DLS instrument.

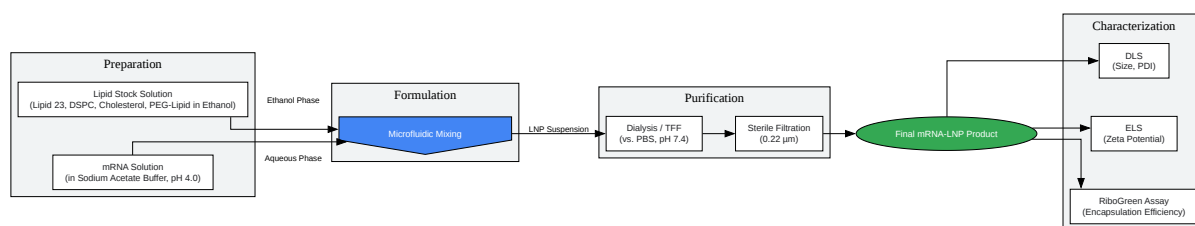
### 2.4.2. Zeta Potential Measurement

- Method: Electrophoretic Light Scattering (ELS)
- Procedure: Dilute a small aliquot of the mRNA-LNP suspension in 0.1x PBS and measure the zeta potential using an ELS instrument.

### 2.4.3. mRNA Encapsulation Efficiency

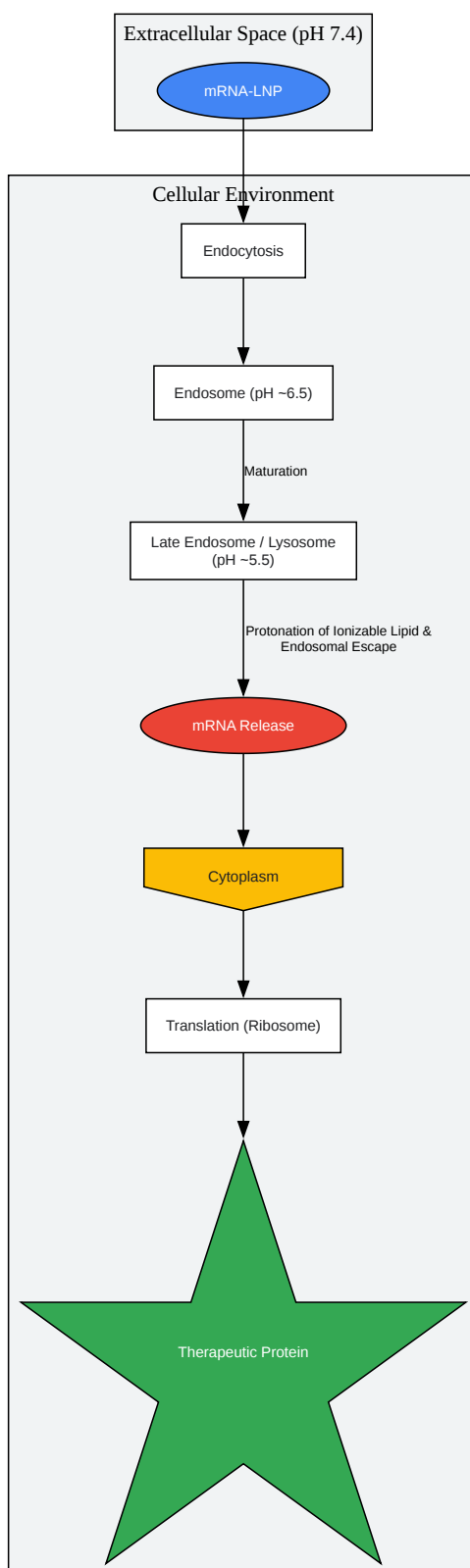
- Method: RiboGreen Assay
- Procedure:
  - Prepare two sets of samples. In one set, lyse the LNPs using a detergent (e.g., 0.5% Triton X-100) to release the encapsulated mRNA. The second set remains untreated.
  - Add RiboGreen reagent to both sets of samples.
  - Measure the fluorescence intensity (Excitation: ~480 nm, Emission: ~520 nm).
  - Calculate the encapsulation efficiency using the following formula:  $\text{Encapsulation Efficiency (\%)} = (\text{Fluorescence of lysed LNPs} - \text{Fluorescence of intact LNPs}) / \text{Fluorescence of lysed LNPs} * 100$

## Visualizations



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Caption: Workflow for mRNA-LNP formulation and characterization.



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Caption: Cellular uptake and endosomal escape of mRNA-LNPs.



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